![molecular formula C26H28FN5O3S B2561509 1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114653-21-2](/img/no-structure.png)

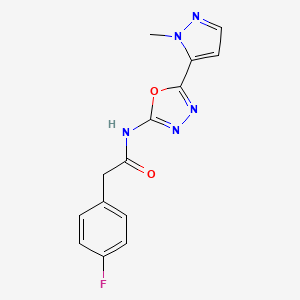

1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

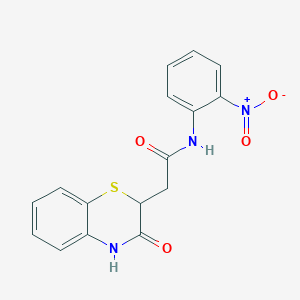

The compound “1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It is part of a large group of chemicals with a wide range of biological properties .

Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include aromatic nucleophilic substitution . The main objective of the synthesis is to design and create new 1,2,4-triazolo [4,3- a ]quinoxaline derivatives with the same essential structural features of the reported hit compound and almost the same binding mode .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a yellow solid appearance with a melting point of 328–330 °C . The IR (KBr) values are 3,375, 3,100 (2NH), 1,701 (C=O). The 1 H NMR (DMSO- d 6) values are δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D 2 O-exchangeable) .科学的研究の応用

Antiviral Applications

Compounds derived from [1,2,4]triazolo[4,3-a]quinazoline have shown potential as antiviral agents. The introduction of a thioamide group has been reported to enhance the antiviral properties of these compounds . For instance, certain derivatives have been synthesized and tested for their efficacy against viral infections, with some exhibiting promising results in plaque-reduction assays .

Antimicrobial Activities

The antimicrobial potential of [1,2,4]triazolo[4,3-a]quinazoline derivatives is significant. Studies have demonstrated that these compounds can exhibit strong in vitro activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The presence of certain substituents, like the piperazine moiety, is known to enhance these antimicrobial effects .

Anticancer Properties

These derivatives have also been explored for their anticancer activities. Molecular docking studies and in silico ADMET profiles have been conducted to assess their potential as DNA intercalators, which can disrupt the replication of cancer cells . Some derivatives have shown anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7, indicating their potential use in cancer therapy .

DNA Intercalation

The ability of [1,2,4]triazolo[4,3-a]quinazoline derivatives to intercalate into DNA makes them interesting candidates for the development of new anticancer drugs. Intercalation can inhibit the replication of DNA and induce apoptosis in cancer cells. Compounds with this capability have been evaluated for their binding affinities and cytotoxicity against cancer cells .

Enzyme Inhibition

The structural similarity of [1,2,4]triazolo[4,3-a]quinazoline derivatives to known enzyme inhibitors suggests their potential application in enzyme inhibition. For example, modifications of the triazoloquinazoline ring system have been reported to maintain effective binding with the binding site of certain enzymes, which could lead to the development of new therapeutic agents .

Topoisomerase II Inhibition

Some [1,2,4]triazolo[4,3-a]quinazoline derivatives have been investigated as intercalative Topoisomerase II inhibitors. Topoisomerase II is an essential enzyme for DNA replication and cell division, and its inhibition can lead to the death of rapidly dividing cells, such as cancer cells .

将来の方向性

The future directions for this compound could involve further exploration as antimicrobial agents . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . The design and synthesis of new 1,2,4-triazolo [4,3- a ]quinoxaline derivatives as potential A2B receptor antagonists is also a promising direction .

特性

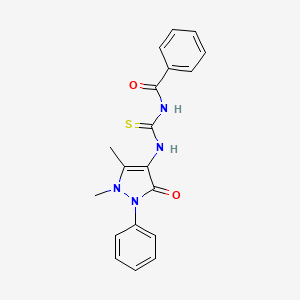

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-(4-fluorophenyl)acetyl chloride with thiosemicarbazide to form 2-(4-fluorophenyl)-N'-(thiocarbamoyl)acetohydrazide. This intermediate is then reacted with diisobutylaluminum hydride to reduce the carbonyl group and form 2-(4-fluorophenyl)-N'-(thiocarbamoyl)acetohydrazine. The resulting compound is then reacted with 2-chloroacetyl chloride to form 1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N'-(2-chloroacetyl)-2-(4-fluorophenyl)acetohydrazide. This intermediate is then cyclized with triethylorthoformate and acetic anhydride to form 1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide.", "Starting Materials": [ "2-(4-fluorophenyl)acetyl chloride", "thiosemicarbazide", "diisobutylaluminum hydride", "2-chloroacetyl chloride", "triethylorthoformate", "acetic anhydride" ], "Reaction": [ "2-(4-fluorophenyl)acetyl chloride + thiosemicarbazide → 2-(4-fluorophenyl)-N'-(thiocarbamoyl)acetohydrazide", "2-(4-fluorophenyl)-N'-(thiocarbamoyl)acetohydrazide + diisobutylaluminum hydride → 2-(4-fluorophenyl)-N'-(thiocarbamoyl)acetohydrazine", "2-(4-fluorophenyl)-N'-(thiocarbamoyl)acetohydrazine + 2-chloroacetyl chloride → 1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N'-(2-chloroacetyl)-2-(4-fluorophenyl)acetohydrazide", "1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N'-(2-chloroacetyl)-2-(4-fluorophenyl)acetohydrazide + triethylorthoformate + acetic anhydride → 1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide" ] } | |

CAS番号 |

1114653-21-2 |

分子式 |

C26H28FN5O3S |

分子量 |

509.6 |

IUPAC名 |

1-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-N,4-bis(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C26H28FN5O3S/c1-15(2)12-28-23(34)18-7-10-20-21(11-18)32-25(31(24(20)35)13-16(3)4)29-30-26(32)36-14-22(33)17-5-8-19(27)9-6-17/h5-11,15-16H,12-14H2,1-4H3,(H,28,34) |

SMILES |

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC(=O)C4=CC=C(C=C4)F)CC(C)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Naphthalen-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2561429.png)

![Ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2561432.png)

![8-chloro-3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2561434.png)

![8-Bromoimidazo[1,5-a]pyridine](/img/structure/B2561441.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2561442.png)

![9-(4-fluorophenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2561443.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2561447.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2561449.png)